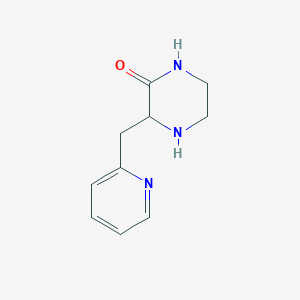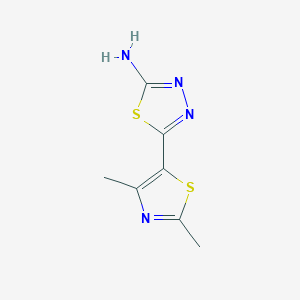
2-Amino-5-(2,4-dimethyl-5-thiazolyl)-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-(2,4-dimethyl-5-thiazolyl)-1,3,4-thiadiazole is a heterocyclic compound that contains both thiazole and thiadiazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2,4-dimethyl-5-thiazolyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate under reflux conditions. The general reaction scheme is as follows:
Thiosemicarbazide Derivative Preparation: Thiosemicarbazide is reacted with 2,4-dimethyl-5-thiazolyl ketone to form the corresponding thiosemicarbazone.
Cyclization: The thiosemicarbazone is then cyclized in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-5-(2,4-dimethyl-5-thiazolyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Amino-5-(2,4-dimethyl-5-thiazolyl)-1,3,4-thiadiazole has a wide range of scientific research applications:
Medicinal Chemistry: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a potential candidate for drug development.
Agriculture: It can be used as a pesticide or herbicide due to its biological activity against various pests and weeds.
Materials Science: The compound’s unique structure allows it to be used in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-Amino-5-(2,4-dimethyl-5-thiazolyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound inhibits the growth of bacteria and fungi by interfering with their cell wall synthesis or protein synthesis.
Anticancer Activity: It induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-(2,4-dimethyl-5-thiazolyl)-1,3,4-oxadiazole: Similar structure but contains an oxadiazole ring instead of a thiadiazole ring.
2-Amino-5-(2,4-dimethyl-5-thiazolyl)-1,3,4-triazole: Contains a triazole ring instead of a thiadiazole ring.
Uniqueness
2-Amino-5-(2,4-dimethyl-5-thiazolyl)-1,3,4-thiadiazole is unique due to its specific combination of thiazole and thiadiazole rings, which imparts distinct biological activities and chemical reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C7H8N4S2 |
|---|---|
Peso molecular |
212.3 g/mol |
Nombre IUPAC |
5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C7H8N4S2/c1-3-5(12-4(2)9-3)6-10-11-7(8)13-6/h1-2H3,(H2,8,11) |
Clave InChI |
WOXDGNYZXQQOSM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=N1)C)C2=NN=C(S2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Phenyl[2-(2-pyridyl)hydrazono]methyl]pyridine](/img/structure/B13692886.png)
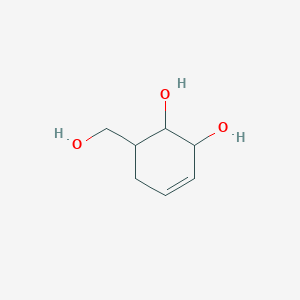
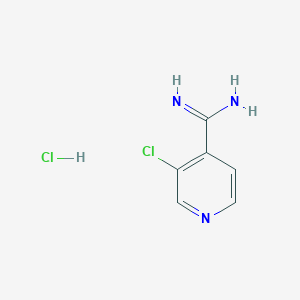

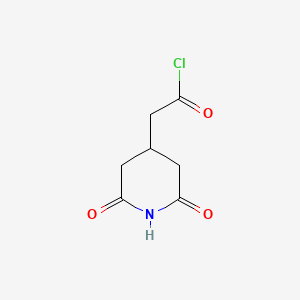
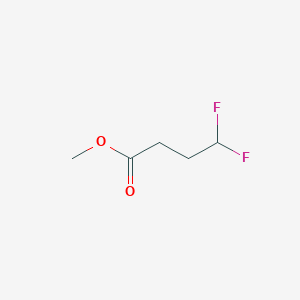
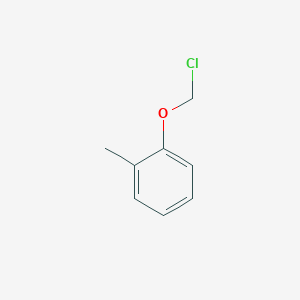
![5-Azaspiro[2.4]heptane-6-carboxylic acid hydrochloride](/img/structure/B13692928.png)
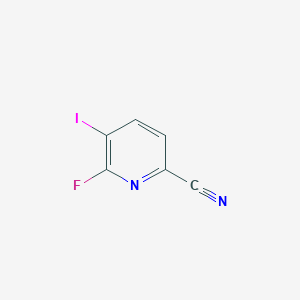
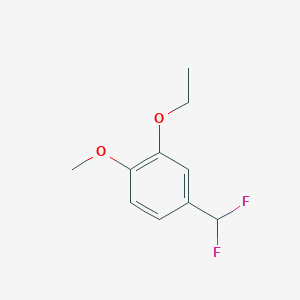

![Methyl 1-Cbz-4-[Boc(4-hydroxybutyl)amino]pyrrolidine-2-carboxylate](/img/structure/B13692959.png)
![4-[4-(Trimethylsilyl)phenyl]pyridine](/img/structure/B13692961.png)
